1-(4-Methoxypyridin-2-yl)propan-2-one
Description
1-(4-Methoxypyridin-2-yl)propan-2-one is a ketone derivative featuring a pyridine ring substituted with a methoxy group at the 4-position and a propan-2-one moiety at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(4-methoxypyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C9H11NO2/c1-7(11)5-8-6-9(12-2)3-4-10-8/h3-4,6H,5H2,1-2H3 |
InChI Key |
QIAKNRAYXFJDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NC=CC(=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of the methoxy group on the pyridine ring (e.g., 4-pyridinyl vs. 2-pyridinyl) significantly impacts electronic properties. For instance, 1-(2-methoxypyridin-4-yl)propan-2-one may exhibit distinct solubility and reactivity compared to the 4-methoxy analog due to altered electron distribution.
- Aromatic System : Pyridine-containing analogs (e.g., ) are more electron-deficient than phenyl-substituted derivatives (e.g., ), affecting nucleophilic attack susceptibility and catalytic coupling efficiency.
Computational Insights
Density functional theory (DFT) studies (e.g., B3LYP functional ) and wavefunction analysis tools (e.g., Multiwfn ) can predict electronic properties such as:
- Pyridine derivatives likely exhibit higher η values than phenyl analogs due to greater electron deficiency.
- Electrostatic Potential Maps: The methoxy group’s electron-donating effects and pyridine’s electron-withdrawing nature create localized charge regions, influencing intermolecular interactions.
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